molecular formula C10H10N2O2 B3233281 1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester CAS No. 1352415-05-4

1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester

Cat. No. B3233281
CAS RN: 1352415-05-4
M. Wt: 190.2 g/mol
InChI Key: BENRFHWXHFSUPN-UHFFFAOYSA-N
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Description

“1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester” is a chemical compound with the empirical formula C9H8N2O2 . It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been the subject of extensive research. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the indazole core, which consists of a benzene ring fused to a pyrazole ring. The 3-carboxylic acid, 4-methyl-, methyl ester group is attached to the indazole core .


Chemical Reactions Analysis

Indazole derivatives, including “this compound”, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Synthesis and Characterization

1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester, and its derivatives have been utilized in the synthesis of new compounds with potential biological activities. For instance, a series of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives were synthesized from this compound for evaluation of their anti-inflammatory and analgesic activities (Reddy et al., 2015). Additionally, it has been used in the synthesis of novel 4,5,6,7-tetrahydro-1H-indazoles, contributing to the understanding of their structural and chemical properties (Murugavel et al., 2010).

Enthalpy of Formation Studies

The compound has been a subject of study in thermodynamics, particularly in understanding the molar standard enthalpy of formation in various phases. Such research helps in comprehending the energetic and structural influence of substituent groups like carbonyl and acetate (Orozco-Guareño et al., 2019).

Application in Medicinal Chemistry

It's been used in the synthesis of compounds studied for their antispermatogenic activity, which provides insights into potential therapeutic applications (Corsi & Palazzo, 1976). Moreover, the compound's derivatives have been explored for their potential antibacterial properties (Iradyan et al., 2014).

Crystal Structure Analysis

Studies have been conducted to understand the crystal structure of this compound, which is crucial for pharmaceutical development and material science applications. For example, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, a related compound, was crystallized and analyzed to determine its crystal structure, aiding in the understanding of its stability and bioactivity (Hu Yong-zhou, 2008).

Future Directions

The future directions for research on “1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester” and related compounds could include further exploration of their medicinal applications, development of more efficient synthesis methods, and detailed study of their physical and chemical properties .

Mechanism of Action

Target of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

It’s known that indazole derivatives can inhibit cell growth, as seen in some cancer cell lines . This inhibition could be due to the interaction of the compound with its targets, leading to changes in cellular processes.

Biochemical Pathways

These could include pathways related to inflammation, microbial growth, viral replication, cancer cell proliferation, glucose metabolism, protozoal infection, and blood pressure regulation .

Result of Action

Some indazole derivatives have been reported to inhibit cell growth in certain cancer cell lines . This suggests that the compound may have cytotoxic effects, potentially leading to cell death.

Biochemical Analysis

Biochemical Properties

Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, they have been found to inhibit kinase enzymes , which play crucial roles in cellular signaling pathways. The nature of these interactions is complex and depends on the specific structure of the indazole derivative.

Cellular Effects

Indazole derivatives have been reported to have antiproliferative activity, inhibiting cell growth of many neoplastic cell lines . They can cause a block in the G0–G1 phase of the cell cycle , which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indazole derivatives are known to bind effectively with the hinge region of tyrosine kinase , which could lead to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indazole derivatives are known to interact with various enzymes and cofactors , which could affect metabolic flux or metabolite levels.

properties

IUPAC Name

methyl 4-methyl-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)9(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENRFHWXHFSUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NN=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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